1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-5-methylsulfanylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-27-15-10-9-14(11-16(15)28-2)19-23-20(29-25-19)17-18(22)26(24-21(17)30-3)12-13-7-5-4-6-8-13/h4-11H,12,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZUTGXPJBNUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC4=CC=CC=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the pyrazolamine moiety. One common synthetic route involves the reaction of 3,4-dimethoxybenzohydrazide with an appropriate nitrile to form the oxadiazole ring. This intermediate is then reacted with a benzyl halide and a methylsulfanyl pyrazole derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds with similar structures have shown promising radical scavenging abilities, which are crucial for mitigating oxidative stress-related diseases .
Antimicrobial Activity
Some derivatives of pyrazoles and oxadiazoles have been reported to possess antimicrobial properties against a range of pathogens. The presence of the dimethoxyphenyl group may enhance the lipophilicity and membrane permeability of these compounds, potentially leading to improved efficacy against bacterial infections .
Potential Applications
Given its biological activities, this compound could find applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer agents or antioxidants.
- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its antimicrobial properties.
- Material Science : Exploration in the development of new materials with specific optical or electronic properties due to the unique structural features of oxadiazoles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring and pyrazolamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)Methyl]-4-Methyl-1H-Pyrazol-5-Amine
- Structure : Retains the 3,4-dimethoxyphenyl and pyrazol-5-amine core but lacks oxadiazole and methylsulfanyl groups.
- Key Differences :
- Simpler structure (MW = 247.29 g/mol vs. ~456.5 g/mol).
- Absence of oxadiazole reduces metabolic stability and electronic complexity.
- Methyl group at position 4 may limit steric interactions compared to the bulkier benzyl group.
5-(Pyridin-4-yl)-3-(Alkylsulfanyl)-4H-1,2,4-Triazol-4-Amine Derivatives
- Structure : Features a triazole core with alkylsulfanyl and pyridyl substituents.
- Key Comparisons: Triazole vs. Alkylsulfanyl groups (e.g., methylsulfanyl) enhance lipophilicity, similar to the target compound. Pyridyl groups offer hydrogen-bonding sites, contrasting with the dimethoxyphenyl’s hydrophobic profile.
3-Methyl-1-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-1H-Pyrazol-5-Amine
- Structure : Substitutes oxadiazole with a thiazole ring.
- Reduced planarity compared to oxadiazole, impacting π-stacking interactions. Methylphenyl group provides steric bulk but lacks the dimethoxyphenyl’s hydrogen-bonding capacity.
Compounds with 3,4-Dimethoxyphenyl-Oxadiazole Motifs
- Structure : Shares the 3,4-dimethoxyphenyl-oxadiazole unit.
- Shared Features :
- Oxadiazole improves resistance to enzymatic degradation compared to esters.
- 3,4-Dimethoxyphenyl enhances affinity for targets like kinases or neurotransmitter receptors.
- Divergence : Target compound’s benzyl and methylsulfanyl groups add steric and electronic complexity absent in simpler analogs.
Structural and Pharmacokinetic Comparisons
Biological Activity
1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a benzyl group, an oxadiazole moiety, and a pyrazole ring, which are significant for its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its ability to modulate various cellular pathways. Some key mechanisms include:
- Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have shown submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells by reducing mTORC1 activity and enhancing autophagy under nutrient-deprived conditions .
- Autophagy Modulation : The compound appears to disrupt autophagic flux by interfering with mTORC1 reactivation. This effect is particularly relevant in cancer therapy as it may selectively target tumor cells that rely on autophagy for survival under metabolic stress .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzyl or oxadiazole rings can significantly influence potency and selectivity. For example:
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dimethoxyphenyl | Enhances antiproliferative effects |
| Methylsulfanyl | May improve metabolic stability |
Case Studies
Several studies have explored the biological effects of similar compounds:
- Autophagy Induction : In a study examining N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, it was found that these compounds increased basal autophagy levels while impairing autophagic flux under starvation conditions. This suggests potential therapeutic applications in cancer treatment by exploiting the differential effects on autophagy .
- In Vivo Studies : Further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary findings indicate promising results in xenograft models where similar compounds demonstrated significant tumor growth inhibition .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclization of α,β-unsaturated ketones with hydrazine derivatives (e.g., malononitrile or 2-cyanothioacetamide) .
- Step 2 : Oxadiazole ring construction using cyclization of acylhydrazides with POCl₃ at 120°C, as demonstrated for similar 1,2,4-oxadiazole derivatives .
- Step 3 : Functionalization of the pyrazole amine group via nucleophilic substitution or reductive amination . Key reagents: Phosphorus oxychloride, aromatic aldehydes, and thiourea derivatives.
Q. Which spectroscopic and analytical methods are optimal for structural characterization?
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., S(6) and R₂²(8) motifs in related pyrazole-oxadiazole hybrids) .
- NMR/IR spectroscopy : Confirms substituent integration (e.g., methoxy, benzyl, and methylsulfanyl groups) .
- Elemental analysis : Validates purity and stoichiometry .
Q. How can researchers address low solubility in biological assays?
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) on the benzyl or oxadiazole moieties .
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?
- Method : B3LYP/6-311G(d,p) calculations to map electrostatic potential (ESP) surfaces, HOMO-LUMO gaps, and Mulliken charges .
- Applications : Predict nucleophilic/electrophilic sites for derivatization. For example, the oxadiazole ring’s electron-deficient nature enhances reactivity with thiols . Example: DFT studies on analogous triazole-pyrimidine hybrids revealed charge localization at the oxadiazole N-atoms, guiding SAR designs .
Q. How to resolve contradictions in reported biological activity data?
- Experimental variables : Compare assay conditions (e.g., cell lines, incubation time, and compound concentrations). For instance, antimicrobial activity may vary with bacterial strain specificity .
- Control experiments : Include reference standards (e.g., cisplatin for cytotoxicity assays) to normalize inter-study variability .
Q. What strategies optimize SAR studies for antitubulin or antimicrobial activity?
- Substituent modulation : Replace 3,4-dimethoxyphenyl with halogenated or nitro groups to enhance hydrophobic interactions .
- Molecular docking : Simulate binding to β-tubulin (PDB ID: 1SA0) or bacterial enzymes (e.g., DNA gyrase) to prioritize synthetic targets . Data example: Diarylisoxazoles with electron-withdrawing groups showed 10-fold higher antitubulin activity than methoxy derivatives .
Q. How to evaluate stability under physiological conditions?
- Stress testing : Incubate the compound at 37°C in PBS (pH 7.4) and monitor degradation via HPLC .
- Metabolite profiling : Use LC-MS to identify oxidation products (e.g., sulfoxide formation at the methylsulfanyl group) .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
